molecular formula C8H7NO5 B1293962 3-Methoxy-2-nitrobenzoic acid CAS No. 4920-80-3

3-Methoxy-2-nitrobenzoic acid

Cat. No.: B1293962
CAS No.: 4920-80-3
M. Wt: 197.14 g/mol
InChI Key: YMOMYSDAOXOCID-UHFFFAOYSA-N
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Description

3-Methoxy-2-nitrobenzoic acid (MNBA) is an organic compound that has been studied extensively due to its unique properties and potential applications in various scientific fields. It is a white crystalline solid with a molecular weight of 179.13 g/mol and a melting point of 118-119 °C. It is soluble in water, ethanol, and methanol, but insoluble in ether and acetone. MNBA has a wide range of applications in the field of synthetic organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis of Derivatives

3-Methoxy-2-nitrobenzoic acid plays a role in the synthesis of various chemical compounds. For example, its derivatives have been used in the synthesis of 10-methoxy-4. 8-dinitro-6H-benzo[2,3-c]chromen-6-one, which has shown potential antibacterial activity (Havaldar, Bhise, & Burudkar, 2004).

Thermodynamic Properties

Studies on the thermodynamic properties of this compound, such as enthalpies of combustion and sublimation, have been conducted. These properties are essential for understanding its behavior in various chemical reactions and environments (Silva, Matos, Monte, Hillesheim, Marques, & Vieira, 1999).

Complex Formation with Rare Earth Elements

Research has demonstrated that 3-Methoxy-2-nitrobenzoates can form complexes with rare earth elements. These complexes have been characterized for their magnetic and thermogravimetric properties, which could be significant in various applications such as catalysis or materials science (Ferenc, Cristóvão, Sarzyński, & Gluchowska, 2012).

Photocyclization Reactions

In chemical research, this compound and its derivatives have been involved in photocyclization reactions. These reactions are important in the synthesis of complex organic molecules which have potential applications in pharmaceuticals and material sciences (Kitajima, Kadoya, Maeda, & Oshima, 1970).

Safety and Hazards

When handling 3-Methoxy-2-nitrobenzoic acid, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, and spray. It may cause respiratory irritation, serious eye irritation, and skin irritation .

Properties

IUPAC Name

3-methoxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-6-4-2-3-5(8(10)11)7(6)9(12)13/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMOMYSDAOXOCID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10197718
Record name 3-Methoxy-2-nitrobenzoic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4920-80-3
Record name 3-Methoxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4920-80-3
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 4920-80-3
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Record name 3-Methoxy-2-nitrobenzoic acid
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Record name 3-methoxy-2-nitrobenzoic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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